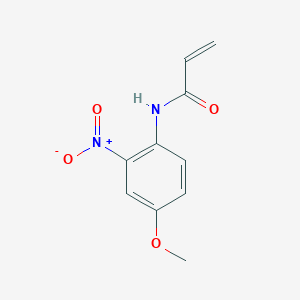

N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-3-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h3-6H,1H2,2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVUTSFFBDUAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C=C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Methoxy 2 Nitrophenyl Prop 2 Enamide

Established Synthetic Pathways for N-(4-methoxy-2-nitrophenyl)prop-2-enamide

The traditional synthesis of this compound relies on well-established organic reactions, primarily focusing on the formation of the amide bond and the synthesis of its key precursor.

Amide Bond Formation Strategies

The formation of the amide linkage in this compound is typically achieved through the acylation of the precursor amine, 4-methoxy-2-nitroaniline (B140478), with an appropriate acylating agent. A common and effective method involves the use of acryloyl chloride in the presence of a base. This reaction, a classic example of nucleophilic acyl substitution, is widely employed for the synthesis of N-substituted acrylamides. The base, often a tertiary amine such as triethylamine (B128534), serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

While a specific protocol for the synthesis of this compound is not extensively detailed in the literature, the synthesis of a closely related compound, 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, provides a procedural template. In this synthesis, 4-methoxy-2-nitroaniline is reacted with p-methoxybenzoyl chloride in dichloromethane (B109758) with triethylamine at room temperature. The reaction is monitored by thin-layer chromatography and upon completion, the product is isolated through a standard workup procedure involving washing with acidic and brine solutions, followed by drying and concentration of the organic layer. Purification is then carried out by column chromatography. A similar approach can be readily adapted for the synthesis of the target prop-2-enamide by substituting p-methoxybenzoyl chloride with acryloyl chloride.

| Amine Precursor | Acylating Agent | Base | Solvent | Typical Reaction Conditions |

|---|---|---|---|---|

| 4-methoxy-2-nitroaniline | Acryloyl chloride | Triethylamine | Dichloromethane | Room temperature, 12-24 hours |

| Substituted anilines | Acryloyl chloride | Triethylamine | Various organic solvents | 0°C to room temperature |

Precursor Design and Synthesis for the Chemical Compound

The key precursor for the synthesis of this compound is 4-methoxy-2-nitroaniline. The synthesis of this precursor is a critical step and is well-documented. A common industrial method involves a three-step process starting from 4-methoxyaniline (p-anisidine).

The synthesis typically proceeds as follows:

Acetylation: The amino group of 4-methoxyaniline is first protected by acetylation with acetic anhydride (B1165640) to form 4-methoxyacetanilide. This step is crucial to direct the subsequent nitration to the desired position and to prevent oxidation of the amino group.

Nitration: The 4-methoxyacetanilide is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group directs the nitration to the ortho position relative to the amino group, yielding 4-methoxy-2-nitroacetanilide.

Hydrolysis: The final step is the hydrolysis of the acetyl group from 4-methoxy-2-nitroacetanilide, typically under acidic or basic conditions, to afford the desired 4-methoxy-2-nitroaniline.

Continuous flow reactors have been employed to improve the safety and efficiency of this process, particularly for the nitration step, which is highly exothermic. This technology allows for better control of reaction temperature and time, leading to higher yields and purity of the final product.

Advanced Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. These advanced approaches, including microwave-assisted synthesis and one-pot reactions, are being applied to the synthesis of N-arylprop-2-enamide analogues and related derivatives.

Microwave-Assisted Synthesis Protocols for N-Arylprop-2-enamide Analogues

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. In the context of amide synthesis, microwave heating has been successfully used for the direct amidation of carboxylic acids with amines and for N-acylation reactions.

For the synthesis of N-arylprop-2-enamide analogues, a microwave-assisted protocol would likely involve the reaction of an aniline (B41778) derivative with acrylic acid or its activated form in the presence of a suitable coupling agent and a base. While specific microwave-assisted syntheses of this compound are not prominently reported, the general principles can be applied. For instance, microwave-aided reactions of aniline derivatives with formic acid have been shown to proceed efficiently. This suggests that a similar approach with acrylic acid could be a viable and more environmentally friendly alternative to the use of acryloyl chloride.

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | Higher | Lower |

| Yields | Variable | Often higher |

| Side Reactions | More prevalent | Often reduced |

One-Pot Reaction Sequences for Related Prop-2-enamide Derivatives

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of N-arylprop-2-enamide derivatives, a one-pot protocol has been developed to convert nitroarenes directly into N-aryl amides.

This two-step, one-pot process involves the metal-free reduction of the nitro group, for example using trichlorosilane, to in-situ generate an amine or a silylated amine. This is immediately followed by the addition of an acylating agent, such as an anhydride, to form the corresponding N-aryl amide. This strategy is particularly appealing as it bypasses the need to isolate and handle potentially hazardous aniline intermediates. Applying this methodology to the synthesis of this compound would involve the reduction of a dinitro-precursor followed by acylation with an acrylic acid derivative in a single pot.

Derivatization Strategies and Functional Group Interconversions of this compound

The chemical structure of this compound offers several sites for derivatization and functional group interconversions, allowing for the synthesis of a variety of new compounds. The primary reactive sites are the nitro group and the acrylamide (B121943) moiety.

Functional Group Interconversions of the Nitro Group:

The nitro group is a versatile functional group that can be transformed into various other functionalities. The most common transformation is its reduction to an amino group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with palladium on carbon), or metal-based reductions (e.g., with tin(II) chloride or iron in acidic media). The resulting N-(2-amino-4-methoxyphenyl)prop-2-enamide is a valuable intermediate for the synthesis of heterocyclic compounds and other complex molecules.

Selective reduction of the nitro group to a hydroxylamine (B1172632) is also possible using specific reagents like zinc dust in the presence of ammonium (B1175870) chloride. These hydroxylamines can then be used in further synthetic transformations.

Derivatization of the Acrylamide Moiety:

The α,β-unsaturated carbonyl system of the acrylamide group is susceptible to nucleophilic attack, primarily through a Michael addition reaction. The electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic. This allows for the addition of a wide range of nucleophiles, such as thiols (e.g., cysteine), amines, and carbanions. This reactivity can be exploited to introduce new functional groups and build more complex molecular architectures. For instance, the reaction with a thiol would lead to the corresponding thioether derivative.

Furthermore, the double bond of the acrylamide can undergo cycloaddition reactions, providing access to various cyclic and heterocyclic systems.

| Reactive Site | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Nitro group | Reduction | H₂, Pd/C; SnCl₂/HCl; Fe/HCl | Amine |

| Nitro group | Selective reduction | Zn/NH₄Cl | Hydroxylamine |

| Acrylamide (β-carbon) | Michael Addition | Thiols, Amines, Carbanions | Adducts with new C-S, C-N, or C-C bonds |

| Acrylamide (double bond) | Cycloaddition | Dienes, Dipoles | Cyclic and heterocyclic compounds |

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in this compound to a primary amine is a fundamental transformation, yielding the corresponding N-(2-amino-4-methoxyphenyl)prop-2-enamide. This resulting aniline derivative is a crucial precursor for the synthesis of various heterocyclic compounds and other complex molecular targets. Several established methods for the reduction of aromatic nitro groups are applicable, chosen based on their chemoselectivity to avoid unwanted reactions with the acrylamide moiety.

Commonly employed reagents for this purpose include sodium dithionite (B78146) (Na₂S₂O₄), catalytic hydrogenation, and metals in acidic media. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like H₂ gas or ammonium formate (B1220265) is a highly efficient and clean method. Another widely used technique involves the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). For substrates sensitive to harsh acidic conditions, tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) offers a milder alternative. The choice of method depends on the desired reaction conditions and compatibility with other functional groups in the molecule.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent/System | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| H₂, Pd/C | Ethanol, Methanol (B129727), Ethyl Acetate | High efficiency, clean reaction, requires specialized equipment. |

| Fe / HCl | Ethanol / Water | Inexpensive, widely used, generates iron sludge waste. |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild conditions, suitable for acid-sensitive substrates. |

Nucleophilic Aromatic Substitution Reactions of the Chemical Compound

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the nitro group. This effect is most pronounced at the positions ortho and para to the nitro group. In this specific molecule, the nitro group at the C2 position strongly activates the C1 (ipso-carbon bearing the amide) and C3 positions.

For a substitution reaction to occur, a suitable leaving group, such as a halogen, must be present at an activated position on the aromatic ring. The parent compound, this compound, does not possess a typical leaving group on its aromatic ring (the methoxy (B1213986) group is a poor leaving group). However, a derivative, such as N-(5-chloro-4-methoxy-2-nitrophenyl)prop-2-enamide, would be highly susceptible to SNAr at the C5 position. In such a case, a wide range of nucleophiles, including amines, alkoxides, and thiolates, could displace the chloride to yield diverse functionalized products. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

Demethylation Reactions in Related N-(nitrophenyl)prop-2-enamide Structures

The cleavage of the methoxy group in N-(nitrophenyl)prop-2-enamide structures to yield the corresponding phenol (B47542) is a critical transformation for modifying the compound's biological activity or providing a new site for further functionalization. Several reagents are known to effectively cleave aryl methyl ethers.

One of the most powerful and common reagents for this purpose is boron tribromide (BBr₃). nih.govnih.gov The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures, such as 0 °C or -78 °C. commonorganicchemistry.com BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen, which facilitates the nucleophilic attack by a bromide ion on the methyl group. nih.govajrconline.org One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether. nih.gov Other reagents capable of effecting demethylation include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), often at elevated temperatures. The choice of reagent must consider the stability of the prop-2-enamide functionality, which can be sensitive to harsh conditions.

Table 2: Common Reagents for Aryl Methyl Ether Demethylation

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane, 0 °C to RT | Lewis acid activation followed by SN2 attack by bromide. nih.govajrconline.org |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Protonation of ether oxygen followed by SN2 attack by bromide. |

Cyclocondensation Reactions to Form Heterocyclic Derivatives from Prop-2-enamide Scaffolds

The prop-2-enamide (acrylamide) moiety is a versatile building block for the synthesis of various heterocyclic systems through cyclocondensation and cyclization reactions. The N-aryl acrylamide scaffold can undergo intramolecular cyclizations to form fused ring systems, which are prevalent in many biologically active molecules.

Recent research has demonstrated that N-aryl acrylamides can be cyclized to form oxindoles and dihydropyridinones through radical or photochemical pathways. acs.orgresearchgate.net For instance, visible-light-induced photoredox catalysis can initiate an intramolecular hydroarylation, leading to the formation of an oxindole (B195798) skeleton. researchgate.net Another approach involves silver-catalyzed radical cascade reactions where an initial radical addition to the acrylamide double bond triggers a cyclization/aryl migration/desulfonylation cascade, yielding highly functionalized dihydropyridinones. acs.org These modern synthetic methods highlight the utility of the prop-2-enamide unit as a key structural element for the rapid assembly of complex heterocyclic frameworks. The specific outcome of the reaction is highly dependent on the substitution pattern of the N-aryl group and the reaction conditions employed. acs.orgresearchgate.net

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search for the spectroscopic characterization and structural elucidation of this compound, it has been determined that the specific experimental data required to construct the requested article is not available in publicly accessible scientific literature or databases.

Extensive and repeated searches for Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for this specific compound did not yield any results. While spectral information for structurally related compounds—such as N-(4-methoxy-2-nitrophenyl)acetamide, other acrylamide derivatives, and molecules containing the 4-methoxy-2-nitroaniline moiety—is available, this information is not directly applicable to the subject compound as per the strict outline provided.

The synthesis of analogous compounds, typically involving the acylation of 4-methoxy-2-nitroaniline, suggests a viable synthetic route for this compound. nih.gov However, no publications were found that detail the synthesis and subsequent spectroscopic characterization of this specific molecule.

Without access to primary research findings, including peak values, chemical shifts, and coupling constants, it is not possible to generate a scientifically accurate and thorough analysis for the following specified sections:

Spectroscopic Characterization and Structural Elucidation of N 4 Methoxy 2 Nitrophenyl Prop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments for N-(4-methoxy-2-nitrophenyl)prop-2-enamide

Elucidation of E/Z Isomerism via NMR Techniques for the Prop-2-enamide Moiety

Therefore, the generation of the requested article with detailed data tables and in-depth research findings cannot be fulfilled at this time.

Mass Spectrometric Identification and Fragmentation Analysis of this compound

Mass spectrometry serves as a critical analytical tool for the structural confirmation and elucidation of synthetic compounds. Through ionization and subsequent analysis of mass-to-charge ratios, it provides precise molecular weight information and insights into the compound's structure via fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₀H₁₀N₂O₄, HRMS analysis is used to confirm that the experimentally measured exact mass corresponds to its theoretical value. This high degree of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The calculated monoisotopic mass provides a benchmark for experimental verification.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Compound Name | Monoisotopic Mass (Da) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a high-voltage capillary, generating charged droplets that, upon solvent evaporation, produce protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov Subsequent fragmentation of these precursor ions, often induced by collision with an inert gas (Collision-Induced Dissociation, CID), yields a characteristic pattern of product ions that helps to elucidate the molecular structure. rsc.orgnih.gov

For this compound, the protonated molecule ([C₁₀H₁₁N₂O₄]⁺) would have an expected m/z of approximately 223.0719. The fragmentation in MS/MS analysis would likely proceed through cleavage of the amide bond and other labile bonds within the structure. The fragmentation profile provides a fingerprint for the compound's structural components. researchgate.netscispace.com

Table 2: Plausible ESI-MS Fragmentation Pathway for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 223.07 | 168.05 | C₃H₃O (Acrolein) | [4-methoxy-2-nitroaniline]⁺ |

| 223.07 | 152.05 | C₃H₅NO (Propenamide) | [4-methoxy-2-nitrophenyl]⁺ |

X-ray Crystallography for Solid-State Structure Determination of this compound and Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on bond lengths, bond angles, and molecular conformation. While the specific crystal structure for this compound is not detailed, analysis of closely related analogues provides significant insight into its expected solid-state structure.

Crystal Structure Analysis and Molecular Conformation

Studies on analogues such as N-(4-Methoxy-2-nitrophenyl)acetamide, 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, and N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide consistently reveal non-planar molecular conformations. nih.govnih.govresearchgate.net The substituents on the central phenyl ring, including the amide, nitro, and methoxy (B1213986) groups, are typically twisted out of the plane of the ring to varying degrees.

In N-(4-Methoxy-2-nitrophenyl)acetamide, the methoxy group is nearly coplanar with the phenyl ring, while the nitro group is twisted by 12.8 (5)°, and the acetamido group shows a significant twist of 25.4 (5)°. nih.gov Similarly, in 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, the central amide unit forms substantial dihedral angles of 28.17 (13)° and 26.47 (13)° with the two benzene (B151609) rings. nih.govresearchgate.net In the sulfonamide analogue, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, the nitro group is also slightly twisted from the benzene ring with a dihedral angle of 14.69 (10)°. researchgate.netnih.gov This consistent observation of non-planarity across different analogues suggests that steric hindrance between the ortho-nitro group and the adjacent amide linkage is a key determinant of the molecular conformation.

Table 3: Crystallographic Data for Analogues of this compound

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | C₁₅H₁₄N₂O₅ | Monoclinic | P2₁/n | 9.7206 (12) | 4.9885 (6) | 28.725 (4) | 95.628 (2) | nih.govresearchgate.net |

| N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide | C₉H₁₂N₂O₇S₂ | Monoclinic | P2₁/c | 9.4976 (7) | 7.5987 (6) | 19.2434 (15) | 103.672 (2) | researchgate.net |

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding)

The crystal packing of these molecules is predominantly governed by intermolecular hydrogen bonds, which assemble the individual molecules into larger supramolecular structures. In the crystal structure of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked by intermolecular N-H···O and C-H···O interactions, forming an infinite tape-like structure running along the b-axis. nih.govresearchgate.net

Table 4: Hydrogen Bond Geometry in N-(4-Methoxy-2-nitrophenyl)acetamide

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

|---|---|---|---|---|---|

| N1-H1N···O3 | 0.84 (3) | 2.16 (3) | 2.645 (3) | 115 (2) | Intramolecular |

| C5-H5···O2 | 0.93 | 2.50 | 3.418 (4) | 171 | Intermolecular |

Data sourced from the crystallographic information file for N-(4-Methoxy-2-nitrophenyl)acetamide. nih.gov

Chromatographic and Advanced Analytical Techniques for this compound

Chromatographic techniques are essential for the purification, separation, and analytical assessment of synthetic compounds like this compound. In the synthesis of related benzamide (B126) derivatives, silica (B1680970) gel column chromatography using ethyl acetate (B1210297) and hexane (B92381) as the mobile phase has been effectively used for purification. nih.gov This technique separates compounds based on their differential adsorption to the stationary silica gel phase, with polarity playing a key role.

For more advanced analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC (RP-HPLC) method, likely using a C18 stationary phase, would be suitable for assessing the purity of this compound. In RP-HPLC, a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water) is used, and separation is based on the compound's hydrophobicity. The retention time of the compound under specific conditions serves as a reliable identifier, while the peak area from a detector (such as a UV-Vis detector set to an appropriate wavelength based on the chromophores in the molecule) allows for precise quantification. Coupling HPLC with mass spectrometry (LC-MS) would provide a powerful hyphenated technique, allowing for the separation of the compound from any impurities while simultaneously confirming its identity and structure through mass analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of this compound. The method's high resolution and sensitivity make it ideal for assessing the purity of the compound and for monitoring reaction progress during its synthesis.

A typical HPLC analysis for a compound of this nature would employ a reverse-phase method, leveraging the non-polar characteristics of the molecule. The stationary phase would likely be a C18 column, which provides excellent separation for a wide range of organic molecules. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a pH modifier like formic acid or acetic acid to ensure sharp peak shapes.

Detailed Research Findings:

In a hypothetical HPLC analysis of this compound, a gradient elution would likely be employed to ensure the efficient separation of the main compound from any potential impurities or starting materials. The analysis would begin with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more non-polar compounds. Detection is typically achieved using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, which for an aromatic nitro compound would be in the range of 254-350 nm. The retention time of the compound under these specific conditions serves as a key identifier.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This provides not only the retention time of this compound but also its mass-to-charge ratio (m/z), offering a higher degree of certainty in its identification.

The chromatographic conditions for LC-MS are often similar to those used in HPLC, but with the crucial requirement that the mobile phase components are volatile. Therefore, non-volatile buffers like phosphate (B84403) are avoided in favor of volatile alternatives such as ammonium (B1175870) formate (B1220265) or ammonium acetate. Following separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which is well-suited for polar and moderately polar molecules like the target compound.

Detailed Research Findings:

In an LC-MS analysis, this compound would be expected to ionize efficiently in positive ion mode, forming a protonated molecule [M+H]⁺. The mass spectrometer would then detect the m/z of this ion, which should correspond to the compound's molecular weight plus the mass of a proton. For this compound (molecular formula C10H10N2O4), the expected monoisotopic mass is approximately 222.06 g/mol . Therefore, the primary ion observed in the mass spectrum would be at an m/z of approximately 223.07.

Table 2: Expected Ions in LC-MS Analysis of this compound

| Ion Species | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | ~223.07 |

| [M+Na]⁺ | Sodium Adduct | ~245.05 |

| [2M+H]⁺ | Protonated Dimer | ~445.13 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.

The principles of separation in UPLC are the same as in HPLC, but the operational parameters are adjusted to take advantage of the smaller particle size. A UPLC method for this compound would use a shorter column with a smaller internal diameter and a higher flow rate, leading to a significant reduction in analysis time and solvent consumption.

Detailed Research Findings:

A UPLC method would allow for the rapid assessment of the purity of this compound, with run times potentially under five minutes. The increased peak capacity of UPLC would also enable better separation of closely related impurities. The method would be particularly valuable for high-throughput screening applications or for time-sensitive analyses. The selection of the stationary and mobile phases would follow similar principles to HPLC, with a C18 stationary phase and a water/acetonitrile mobile phase being a common choice.

Table 3: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150-250 mm | 2.1 x 50-100 mm |

| Flow Rate | 0.8-1.5 mL/min | 0.2-0.6 mL/min |

| Pressure | 1000-4000 psi | 6000-15000 psi |

| Run Time | 15-30 min | 1-5 min |

Advanced Mass Spectrometry Modes and Parameters for Comprehensive Analysis

For an unambiguous structural elucidation of this compound, advanced mass spectrometry modes are employed. These techniques provide detailed information about the molecular formula and the fragmentation pattern of the molecule, which acts as a molecular fingerprint.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the prop-2-enamide side chain or cleavage of the amide bond.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the m/z of ions with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula of C10H10N2O4 for this compound.

Detailed Research Findings:

Table 4: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| ~223.07 | ~168.05 | C3H3O | Loss of the acryloyl group |

| ~223.07 | ~152.05 | C3H3NO | Cleavage of the amide bond with H rearrangement |

| ~168.05 | ~138.04 | NO | Loss of nitric oxide from the nitro group |

| ~168.05 | ~122.05 | NO2 | Loss of the nitro group |

Theoretical and Computational Chemistry of N 4 Methoxy 2 Nitrophenyl Prop 2 Enamide

Density Functional Theory (DFT) Calculations for N-(4--methoxy-2-nitrophenyl)prop-2-enamide

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-methoxy-2-nitrophenyl)prop-2-enamide, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311G**, can elucidate its structural and electronic properties. mdpi.com

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.25 | |

| C-N (Amide) | 1.37 | |

| N-C (Aryl) | 1.42 | |

| C=C (Acryl) | 1.35 | |

| N-O (Nitro) | 1.23 | |

| **Bond Angles (°) ** | ||

| O=C-N | 123.0 | |

| C-N-C | 125.0 | |

| C-N-O (Nitro) | 118.0 | |

| Dihedral Angles (°) | ||

| O=C-N-C (Amide Torsion) | 175.0 | |

| C-C-N-O (Nitro Torsion) | 25.0 |

Note: The data in this table are illustrative, based on typical values for similar functional groups found in related structures from computational studies, and represent expected outcomes from a DFT/B3LYP calculation. nih.govresearchgate.net

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info

The energy of the HOMO is related to the ionization potential, representing the molecule's capacity to donate an electron. The LUMO's energy is related to the electron affinity, indicating its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring and the amide nitrogen, which are electron-rich regions. In contrast, the LUMO is likely concentrated on the electron-deficient nitrophenyl ring and the acrylamide (B121943) C=C double bond, which can accept electrons. uaeu.ac.ae This distribution indicates that charge transfer can occur within the molecule upon electronic excitation. nih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.00 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 2.00 |

| Global Hardness (η) | 2.25 |

| Electronegativity (χ) | 4.25 |

Note: These values are hypothetical and represent typical results obtained from DFT (B3LYP) calculations for similar aromatic amide compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro, carbonyl, and methoxy (B1213986) groups. researchgate.netnih.gov

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are favorable for nucleophilic attack. The hydrogen atoms, particularly the amide N-H, are expected to be in these regions. researchgate.net

Green Regions : Represent neutral or near-zero potential.

Analysis of the MEP map provides insight into intermolecular interactions, such as hydrogen bonding. researchgate.net The negative potential near the carbonyl oxygen and the positive potential on the amide hydrogen highlight their roles as hydrogen bond acceptors and donors, respectively. The charge distribution can also be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. researchgate.net

Molecular Dynamics Simulations (Potential Research Directions for this compound)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide detailed information on the dynamic behavior of molecular systems, such as conformational changes and interactions with other molecules like solvents or biological targets. mdpi.comnih.gov

For this compound, MD simulations could be a powerful tool to explore several research avenues:

Interaction with Biological Targets : If the compound is investigated as a potential kinase inhibitor or for other biological activities, MD simulations could model its binding to the active site of a target protein. This could reveal the stability of the protein-ligand complex, key interacting residues, and the conformational changes that occur upon binding.

Solvation Effects : MD simulations can be used to study how the molecule behaves in different solvent environments (e.g., water, DMSO). This includes analyzing the formation of hydrogen bonds with solvent molecules and the stability of different conformers in solution. nih.gov

Polymer Interactions : As an acrylamide derivative, the molecule could be a monomer for polymerization. MD simulations are used extensively to study the properties of polyacrylamide chains and their interactions with other materials, such as their adsorption onto surfaces. bohrium.commdpi.com Simulations could predict the structural and dynamic characteristics of a polymer derived from this specific monomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR study would involve synthesizing or computationally designing a library of related molecules with varied substituents and correlating their measured biological activity with calculated molecular descriptors.

The process typically involves:

Creating a Dataset : A series of analogues is created by modifying the substituents on the phenyl ring or the acrylamide moiety.

Calculating Descriptors : For each analogue, a range of physicochemical properties (descriptors) are calculated. These can include:

Electronic Descriptors : Hammett constants, atomic charges, dipole moment.

Steric Descriptors : Molar volume, surface area, specific substituent parameters like Taft's Es.

Lipophilic Descriptors : The partition coefficient (log P), which describes the molecule's hydrophobicity.

Topological Descriptors : Indices that describe molecular connectivity and shape.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the descriptors to the observed activity.

Model Validation : The predictive power of the QSAR model is rigorously tested using statistical validation techniques.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. nih.gov

Hammett Equation Applications for Substituent Electronic Effects on this compound Reactivity

The Hammett equation is a fundamental tool in physical organic chemistry that describes the influence of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.org It provides a quantitative measure of the electronic effects (inductive and resonance) of substituents. The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reference reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent (e.g., -NO₂, -OCH₃). It quantifies the electronic effect of that substituent. libretexts.org

ρ (rho) is the reaction constant, which depends on the nature of the reaction but not the substituent. It measures the susceptibility of the reaction to substituent effects. wikipedia.org

For this compound, the Hammett equation could be applied to study the kinetics of reactions involving the molecule. For example, one could investigate the rate of alkaline hydrolysis of the amide bond across a series of analogues with different para-substituents on the N-phenyl ring.

By plotting log(k/k₀) versus the σ values for each substituent, a linear relationship should be observed. The slope of this line gives the reaction constant, ρ.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. wikipedia.org

A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge) in the transition state. researchgate.net

Such an analysis would provide valuable mechanistic insight into the chemical reactivity of the this compound system. cambridge.org

Reactivity and Reaction Mechanisms of N 4 Methoxy 2 Nitrophenyl Prop 2 Enamide

Influence of the Nitrophenyl and Methoxy (B1213986) Substituents on N-(4-methoxy-2-nitrophenyl)prop-2-enamide Reactivity

The substituents on the phenyl ring, a nitro group at the ortho position and a methoxy group at the para position relative to the acrylamide (B121943) nitrogen, exert significant electronic and steric effects that modulate the reactivity of the entire molecule.

The reactivity of the acrylamide functional group in this compound is significantly influenced by the electronic properties of the substituted phenyl ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, which decreases the electron density on the aromatic ring. Conversely, the methoxy group (-OCH₃) is an electron-donating group.

The presence of electron-withdrawing groups on the N-phenyl ring of acrylamides generally increases their reactivity toward nucleophiles. rsc.org This is because the electron-withdrawing nature of the substituent enhances the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more susceptible to nucleophilic attack. researchgate.netnih.govnih.gov In contrast, electron-donating groups on the benzene (B151609) ring tend to decrease this reactivity. rsc.org

| Substituent on N-Phenyl Ring | Electronic Effect | Predicted Effect on Acrylamide Reactivity |

|---|---|---|

| -NO₂ (ortho) | Strongly Electron-Withdrawing | Increases reactivity |

| -OCH₃ (para) | Electron-Donating | Decreases reactivity |

The spatial arrangement of the substituents on the phenyl ring introduces steric factors that can influence the molecule's chemical transformations. The nitro group, being in the ortho position to the amide linkage, can create significant steric hindrance.

Analysis of the crystal structure of a closely related compound, N-(4-methoxy-2-nitrophenyl)acetamide, reveals that the substituents are not coplanar with the central phenyl ring. nih.gov The nitro group is twisted by about 12.8° relative to the ring, while the acetamido group shows a much larger twist of 25.4°. nih.gov This non-planar conformation is a direct result of steric repulsion between the ortho substituents. A similar non-planar structure is expected for this compound. This twisting can hinder the approach of reagents to the amide nitrogen and the adjacent carbonyl group, potentially affecting reactions that involve these sites.

| Group | Torsion Angle with Phenyl Ring | Implication |

|---|---|---|

| Methoxy | 6.1° | Nearly coplanar |

| Nitro | -12.8° | Slightly twisted |

| Acetamido | 25.4° | Significantly twisted, indicating steric strain |

Mechanistic Pathways of Key Reactions Involving this compound

The reduction of the aromatic nitro group is a fundamental transformation and can proceed through several mechanistic pathways, depending on the reagents and conditions used. masterorganicchemistry.com This reaction is crucial as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group (-NH₂), drastically altering the molecule's electronic properties. masterorganicchemistry.comlibretexts.org

Two primary methods for this reduction are catalytic hydrogenation and the use of reducing metals in an acidic medium. masterorganicchemistry.comlibretexts.org

Metal/Acid Reduction: This method employs easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.comlibretexts.org The mechanism involves a series of single-electron transfers from the metal to the nitro group. The reaction progresses through the same nitroso and hydroxylamino intermediates before yielding the amine.

The general pathway for the reduction can be summarized as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The methoxy group on the phenyl ring can be cleaved to a hydroxyl group through demethylation. This reaction is commonly performed on aryl methyl ethers using strong Lewis acids, with boron tribromide (BBr₃) being a frequently used reagent. nih.gov

The mechanism of demethylation with BBr₃ is more complex than a simple Sₙ2 attack. Computational studies have elucidated a pathway that avoids the formation of thermodynamically unfavorable intermediates. nih.gov

Adduct Formation: The Lewis acidic boron center of BBr₃ coordinates with the oxygen atom of the methoxy group (an ether adduct).

Bimolecular Attack: A second molecule of the ether adduct can then participate in the rate-determining step. A bromide from one adduct nucleophilically attacks the methyl group of the other adduct in a process analogous to an Sₙ2 reaction. nih.gov

Intermediate Formation: This concerted step leads to the cleavage of the C-O bond, producing a phenoxy-boron species (Ar-OBBr₂) and methyl bromide (CH₃Br).

Hydrolysis: The Ar-OBBr₂ intermediate is then hydrolyzed during aqueous work-up to yield the final phenol (B47542) (Ar-OH).

The efficiency of demethylation can be influenced by other substituents on the aromatic ring. Electron-donating groups tend to promote the reaction, while electron-withdrawing groups, such as the nitro group present in this compound, can retard the rate of demethylation. rsc.org

The acrylamide moiety contains an α,β-unsaturated carbonyl system, which is susceptible to nucleophilic attack. Due to electronic conjugation, the electrophilic character of the carbonyl carbon is extended to the β-carbon of the double bond. libretexts.org This allows for two possible modes of nucleophilic attack: 1,2-addition (at the carbonyl carbon) and 1,4-addition or conjugate addition (at the β-carbon).

For α,β-unsaturated amides, 1,4-conjugate addition is a common and important reaction pathway, particularly with softer nucleophiles. nih.govrsc.org

The general mechanism for 1,4-conjugate addition proceeds as follows: libretexts.orglibretexts.org

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the acrylamide. This pushes the π-electrons of the C=C double bond to form a new bond between the α-carbon and the carbonyl carbon, and simultaneously, the π-electrons of the C=O bond move onto the oxygen atom.

Enolate Formation: This step results in the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate is then protonated, typically during work-up with a proton source. Protonation at the oxygen would form an enol, which then tautomerizes to the more stable amide product. libretexts.orglibretexts.org The final product is one in which the nucleophile has added to the β-carbon.

The reactivity of the acrylamide towards nucleophilic addition is enhanced by the electron-withdrawing nitro group on the N-phenyl ring, which increases the electrophilicity of the β-carbon. nih.gov

Exploration of Derivatives and Analogues of N 4 Methoxy 2 Nitrophenyl Prop 2 Enamide

Design and Synthesis of N-(4-methoxy-2-nitrophenyl)prop-2-enamide Analogues

The synthesis of analogues of this compound generally involves the reaction of a substituted aniline (B41778) with an acryloyl chloride or a related activated acrylic acid derivative. The primary starting material for the aniline component is typically 4-methoxy-2-nitroaniline (B140478).

A general synthetic approach involves the acylation of 4-methoxy-2-nitroaniline with acryloyl chloride in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like dichloromethane (B109758). This method is analogous to the synthesis of other N-substituted acrylamides and can be adapted to create a variety of derivatives by modifying either the aniline or the acryloyl chloride precursor. uobaghdad.edu.iq

Modifications to the phenyl ring of this compound can be achieved by starting with appropriately substituted anilines. These modifications are intended to alter the electronic properties and steric environment of the molecule.

Substitution of the Methoxy (B1213986) Group: The methoxy group at the 4-position can be replaced with other alkoxy groups (e.g., ethoxy) or with electron-donating or electron-withdrawing groups. For instance, replacing the methoxy group with a hydrogen atom would yield N-(2-nitrophenyl)prop-2-enamide, while substitution with a trifluoromethyl group would significantly alter the electron density of the phenyl ring.

Modification of the Nitro Group: The nitro group at the 2-position plays a significant role in the molecule's electronic structure and conformation. Analogues can be synthesized with the nitro group at the 3- or 4-position to investigate the impact of its location on the compound's properties. Additionally, the nitro group could be replaced by other electron-withdrawing groups such as cyano or sulfonyl groups.

Additional Phenyl Ring Substituents: Further substitution on the phenyl ring can introduce additional functionalities. For example, adding alkyl or halogen groups at the 3-, 5-, or 6-positions can influence the molecule's conformation and reactivity.

The synthesis of these analogues would follow a similar pathway, starting with the corresponding substituted 2-nitroaniline (B44862) derivative.

The acrylamide (B121943) moiety is a key functional group, and its modification can significantly impact the reactivity of the molecule, particularly its susceptibility to nucleophilic attack.

Substitution at the α- and β-positions: Introducing substituents at the α- or β-positions of the acrylamide can alter its electronic properties and steric hindrance. For example, a methyl group at the α-position would lead to a methacrylamide (B166291) analogue. The electron-donating or withdrawing nature of these substituents can influence the rate of reactions such as Michael additions. acs.org

Replacement of the Acrylamide Group: The entire prop-2-enamide group can be replaced with other unsaturated acyl groups. For example, using cinnamoyl chloride instead of acryloyl chloride would result in the formation of (E)-N-(4-methoxy-2-nitrophenyl)-3-phenylprop-2-enamide.

These variations allow for a systematic investigation of how changes in the electrophilicity and steric accessibility of the double bond affect the compound's chemical behavior.

The double bond of the acrylamide moiety and the functional groups on the phenyl ring present opportunities for the synthesis of more complex, fused heterocyclic systems. The acrylamide functionality can act as a dienophile in Diels-Alder reactions or participate in other cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving heteroaromatic N-ylides and electron-deficient olefins like acrylamides can lead to the formation of fused polyheterocyclic compounds. mdpi.com

Additionally, the nitro group can be reduced to an amino group, which can then participate in intramolecular cyclization reactions to form benzo-fused heterocycles. For example, reduction of the nitro group followed by a reaction that involves the adjacent amide could potentially lead to the formation of quinoline (B57606) or other related fused systems.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is largely governed by the electronic and steric effects of the substituents on both the phenyl ring and the acrylamide moiety. The acrylamide group is an electrophilic Michael acceptor, and its reactivity towards nucleophiles is a key area of study.

Systematic studies on N-arylacrylamides have shown that the rates of reaction with nucleophiles, such as glutathione, correlate with the electronic properties of the substituents on the aryl ring. nih.gov Electron-withdrawing groups on the phenyl ring generally increase the electrophilicity of the β-carbon of the acrylamide, leading to a faster rate of nucleophilic addition. Conversely, electron-donating groups decrease the reaction rate. This relationship can often be quantified using Hammett plots, which show a linear correlation between the logarithm of the reaction rate and the Hammett substituent constant (σ). nih.gov

For analogues of this compound, the following trends in reactivity can be predicted:

Phenyl Ring Substituents: Replacing the methoxy group with a more electron-withdrawing group would be expected to increase the rate of Michael addition. The position of the nitro group also has a significant impact; an ortho-nitro group, as in the parent compound, exerts a strong electron-withdrawing effect.

Acrylamide Moiety Substituents: Substituents on the acrylamide moiety itself also influence reactivity. Electron-withdrawing groups at the α- or β-position will increase the reaction rate, while electron-donating groups will decrease it. acs.org

NMR chemical shifts of the acrylamide protons and carbons have been shown to correlate with reaction rates, providing a convenient method for predicting the relative reactivity of different analogues. nih.gov

Comparative Studies with Structurally Similar Compounds to this compound

| Compound Name | Key Structural Differences from Parent Compound | Expected Impact on Properties |

| N-(4-nitrophenyl)prop-2-enamide | Lacks the methoxy group and has the nitro group at the 4-position. | The absence of the electron-donating methoxy group and the para position of the nitro group will alter the electron density of the phenyl ring and may affect the planarity and reactivity of the molecule. nih.gov |

| N-(4-methoxyphenyl)prop-2-enamide | Lacks the nitro group. | The absence of the strongly electron-withdrawing nitro group will make the acrylamide moiety less electrophilic and therefore less reactive towards nucleophiles. targetmol.com |

| N-(4-methoxy-2-nitrophenyl)acetamide | Has an acetamide (B32628) group instead of a prop-2-enamide group. | Lacks the reactive double bond of the acrylamide, making it inert to Michael addition reactions. The acetamido group is significantly less coplanar with the phenyl ring. nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | Has a 4-methoxybenzamide (B147235) group instead of a prop-2-enamide group. | This compound also lacks the Michael acceptor functionality. The central amide unit is not planar with the benzene (B151609) rings. nih.govresearchgate.net |

These comparative studies reveal that the combination of the methoxy and ortho-nitro groups in this compound creates a unique electronic and steric environment that dictates its specific chemical properties. The presence of the acrylamide moiety is crucial for its reactivity as a Michael acceptor, a feature absent in its acetamide and benzamide (B126) counterparts.

Biological Activity and Molecular Mechanisms in Vitro of N 4 Methoxy 2 Nitrophenyl Prop 2 Enamide

Investigation of In Vitro Enzyme Interactions with N-(4-methoxy-2-nitrophenyl)prop-2-enamide Analogues

The enzymatic interactions of this compound and its structural analogues have been explored against several key protein targets. These studies provide insights into the potential therapeutic applications and the molecular basis of their activity.

Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. The inhibition of FAAH is a therapeutic strategy for pain, inflammation, and anxiety. While direct studies on this compound are not extensively documented in publicly available literature, research on related acrylamide (B121943) derivatives suggests that the acrylamide scaffold can be a platform for developing FAAH inhibitors. The electrophilic nature of the acrylamide group allows for potential covalent modification of the enzyme's active site.

Several analogues of this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key approach in the management of Alzheimer's disease. Computational studies on bis(3-(4-nitrophenyl)acrylamide) derivatives have suggested that these compounds can interact effectively with AChE, indicating their potential as AChE inhibitors niscair.res.in.

Furthermore, the acrylamide core structure has been linked to the modulation of dopamine levels. Acrylamide itself has been shown to increase dopamine levels by affecting dopamine transport and metabolism-related genes in the striatal dopaminergic system nih.govresearchgate.net. Specifically, it can lead to a decrease in the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanilic acid (HVA) nih.gov. Some acrylamide derivatives have been found to inhibit the breakdown of dopamine, leading to increased dopamine concentrations nih.gov.

Table 1: Investigated Enzymatic Activities of Acrylamide Analogues

| Compound Class | Target Enzyme | Observed Effect | Reference |

| bis(3-(4-nitrophenyl)acrylamide) derivatives | Acetylcholinesterase (AChE) | Potential Inhibition (Computational) | niscair.res.in |

| Acrylamide | Dopamine Metabolism | Increased Dopamine Levels | nih.govresearchgate.net |

| Acrylamide | Dopamine Metabolites (DOPAC, HVA) | Decreased Levels | nih.gov |

The acrylamide functional group is known to be a reactive moiety, suggesting that this compound and its analogues could interact with a variety of other enzymatic targets. The Michael addition reaction, characteristic of acrylamides, allows for covalent bonding with nucleophilic residues, such as cysteine, in enzyme active sites. This reactivity has been explored in the context of various enzymes, and the broader class of acrylamide derivatives has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects, which are often mediated through enzyme inhibition researchgate.net. For instance, acrylamide has been found to alter the activity of enzymes involved in oxidative metabolism in neurons nih.gov.

In Vitro Cellular Pathway Modulation by this compound and its Analogues

The influence of this compound and related compounds extends to the modulation of intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Phenylacrylamide derivatives have been suggested to act as Michael acceptors that can bind to cysteine residues in Keap1, a negative regulator of the Nrf2 pathway, which in turn can influence inflammatory signaling researchgate.net. The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many compounds. While direct evidence for this compound is limited, the potential for acrylamide derivatives to modulate NF-κB signaling is an active area of research.

Several studies have highlighted the antioxidant properties of nitrophenyl acrylamide derivatives. For example, (E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide (HPNP-AM) demonstrated strong antioxidant effects in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with an IC₅₀ value significantly lower than the reference antioxidant butylated hydroxyanisole (BHA) researchgate.net. Similarly, bis(3-(4-nitrophenyl)acrylamide) derivatives have been evaluated for their antioxidant activities using DPPH and ABTS radical scavenging methods niscair.res.in. This antioxidant activity suggests that these compounds can modulate cellular redox states and related signaling pathways. Acrylamide itself has been shown to induce oxidative stress, leading to oxidative DNA damage in cells nih.gov. The antioxidant properties of its derivatives could therefore counteract such effects.

Table 2: Antioxidant Activity of Nitrophenyl Acrylamide Analogues

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| (E)-N-(3-hydroxypyridin-2-yl)-3-(2-nitrophenyl)acrylamide (HPNP-AM) | DPPH Radical Scavenging | 35.70 ± 0.03 | researchgate.net |

| Butylated Hydroxyanisole (BHA) (Reference) | DPPH Radical Scavenging | 71.62 ± 0.14 | researchgate.net |

Broad-Spectrum In Vitro Biological Screening of this compound Analogues

Analogues of this compound have been synthesized and evaluated for their efficacy against a range of microbial pathogens and for their potential to modulate inflammatory pathways.

Anti-staphylococcal Activities

The antibacterial potential of this compound analogues has been investigated against Staphylococcus aureus, a significant human pathogen. While specific data for the named compound is not available, studies on related acrylamide derivatives have shown varying degrees of anti-staphylococcal effects. For instance, certain bis(3-(4-nitrophenyl)acrylamide) derivatives have been tested against Gram-positive bacteria, including Staphylococcus aureus, with some compounds demonstrating notable activity. niscair.res.in The structural modifications on the acrylamide and nitrophenyl moieties play a crucial role in determining the antibacterial potency.

Anti-tubercular Activities

The search for novel anti-tubercular agents has led to the exploration of various chemical scaffolds, including nitrophenyl derivatives. Nitro-containing compounds are of particular interest due to their mechanism of action, which often involves reductive activation within the mycobacterial cell. While direct studies on this compound are not extensively reported, research on other nitroaromatic compounds, such as nitrofuranylamides and nitroimidazoles, has demonstrated significant in vitro activity against Mycobacterium tuberculosis. researchgate.netnih.gov These findings suggest that the nitro group is a key pharmacophore for anti-tubercular activity, and its incorporation into an acrylamide framework could yield compounds with potential efficacy.

Anti-fungal Activities

The in vitro anti-fungal properties of acrylamide derivatives have been explored against various fungal pathogens. Studies on different classes of acrylamide-containing compounds have revealed that structural features significantly influence their anti-fungal spectrum and potency. For example, certain acrylamide derivatives have shown activity against Candida species and other fungi. ntu.edu.sgresearchgate.netchemrxiv.orgnih.gov The presence of a nitrophenyl group, as in this compound, could modulate this activity, although specific data for this compound remains limited in publicly available research.

Anti-inflammatory Potential (In Vitro Cellular Assays)

Computational Approaches to Biological Activity (e.g., Molecular Docking for Ligand-Target Interactions)

Computational methods, such as molecular docking, are valuable tools for predicting the binding interactions between a ligand and a biological target, providing insights into the potential mechanism of action. For analogues of this compound, molecular docking studies have been employed to understand their interactions with various enzymes.

For example, in studies of related bis(3-(4-nitrophenyl)acrylamide) derivatives, molecular docking was used to investigate their binding to acetylcholinesterase, revealing key interactions within the enzyme's active site. niscair.res.inniscair.res.in Similarly, covalent docking has been utilized to explore the neurotoxicity of acrylamide by predicting its binding to protein targets. nih.gov In the context of anti-inflammatory activity, molecular docking has been applied to p-nitrophenyl hydrazones to predict their binding modes with COX-2 and 5-LOX. researchgate.net These computational approaches can guide the rational design of more potent and selective analogues of this compound for various therapeutic targets.

Applications in Chemical Sciences and Materials of N 4 Methoxy 2 Nitrophenyl Prop 2 Enamide

Role as a Synthetic Building Block in Organic Synthesis

N-(4-methoxy-2-nitrophenyl)prop-2-enamide serves as a versatile building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. The synthesis of this compound itself leverages a common precursor, 4-methoxy-2-nitroaniline (B140478). This starting material can be acylated to introduce the desired prop-2-enamide group. A general synthetic approach involves the reaction of 4-methoxy-2-nitroaniline with acryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. This method is analogous to the synthesis of similar acetamides, where acetic anhydride (B1165640) is used to acetylate the precursor amine. nih.gov

The chemical properties of this compound make it a valuable intermediate for multi-step syntheses. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as diazotization or further acylation. The electron-withdrawing nature of the nitro and amide groups influences the reactivity of the aromatic ring, directing further substitutions. The acrylamide (B121943) moiety, with its activated double bond, is susceptible to Michael addition and can participate in various cycloaddition reactions, allowing for the construction of more complex molecular architectures.

The table below outlines the key reactive sites of the molecule and their potential transformations, underscoring its utility as a synthetic intermediate.

| Functional Group | Potential Synthetic Transformations | Resulting Structures |

| Nitro Group (-NO2) | Reduction (e.g., using SnCl2/HCl, H2/Pd-C) | Primary Amine (-NH2) |

| Alkene (C=C) | Michael Addition, Diels-Alder Reaction, Hydrogenation | Saturated C-C bond, Cyclic Adducts |

| Amide (-NHCO-) | Hydrolysis (acidic or basic conditions) | Carboxylic Acid and Amine |

| Aromatic Ring | Nucleophilic Aromatic Substitution (activated by NO2) | Substituted Benzene (B151609) Derivatives |

Potential in Catalysis Development

While specific research detailing the direct use of this compound as a catalyst is not extensively documented, its structure suggests potential applications in the development of new catalytic systems. The molecule can serve as a ligand for metal catalysts. The nitrogen and oxygen atoms of the amide group, as well as the oxygen atoms of the nitro group, can act as coordination sites for metal ions.

The development of catalysts from this building block would likely involve its chemical modification. For instance, the reduction of the nitro group to an amine would yield a new ligand with different coordination properties. This resulting aminophenyl derivative could be used to synthesize Schiff base ligands or be incorporated into larger, more complex ligand frameworks. These tailored ligands could then be complexed with transition metals to create catalysts for a variety of organic transformations, such as cross-coupling reactions or asymmetric synthesis. The methoxy (B1213986) group can also influence the electronic properties of the aromatic ring, thereby modulating the catalytic activity of any derived metal complex.

Integration into Advanced Materials Science (e.g., Monomer in Copolymerization)

In the field of materials science, this compound is recognized as a monomer with the potential for integration into advanced polymers. nih.gov The presence of the acrylamide group allows it to undergo polymerization, specifically free-radical polymerization, to form homopolymers or be copolymerized with other vinyl monomers to create materials with tailored properties.

The incorporation of this monomer into a polymer chain can impart specific characteristics to the resulting material. The nitro and methoxy-substituted phenyl ring is a bulky side group that can affect the polymer's thermal and mechanical properties, such as its glass transition temperature (Tg). The polar nitro and amide groups can enhance properties like adhesion and solubility in polar solvents.

Furthermore, the functional groups on the monomer unit can be chemically modified after polymerization. This post-polymerization modification allows for the creation of functional materials. For example, the nitro groups along the polymer backbone can be reduced to amino groups, which can then be used to attach other molecules, such as dyes, cross-linking agents, or biologically active compounds. This versatility makes copolymers containing this compound interesting for applications in specialty coatings, functional films, and biomedical materials.

Below is a table summarizing the potential properties and applications of copolymers derived from this monomer.

| Copolymer Property | Potential Application | Rationale |

| Increased Polarity | Adhesives, Coatings | The nitro and amide groups enhance intermolecular forces. |

| Post-polymerization Functionality | Drug Delivery, Sensor Technology | The nitro group can be converted to a reactive amine for conjugation. |

| Modified Thermal Stability | High-Performance Plastics | The rigid aromatic side chains can alter the polymer's thermal degradation profile. |

Contribution to Specialty Chemical Production

As a functionalized molecule, this compound is positioned within the realm of specialty chemicals. nih.gov Its production is not for mass consumption but rather for specific, high-value applications in research and development. It serves as an intermediate in the synthesis of more complex molecules that may find use in niche markets such as electronics, pharmaceuticals, or agrochemicals.

The combination of the nitro-aromatic and polymerizable acrylamide functionalities in one molecule is key to its role in specialty chemical production. For example, its derivatives could be investigated for nonlinear optical properties or as components in photoresist materials for microelectronics, where the nitro group can influence the material's response to light. The synthesis of complex heterocyclic compounds, which are often the core of pharmaceutical drugs, could also start from this versatile building block. The specific substitution pattern on the phenyl ring provides a defined starting point for the synthesis of targeted molecules with precise functionalities.

Future Directions and Research Opportunities for N 4 Methoxy 2 Nitrophenyl Prop 2 Enamide

Development of Novel and Sustainable Synthetic Methodologies for the Chemical Compound

The traditional synthesis of acrylamides often involves the reaction of an amine with acryloyl chloride, which can generate stoichiometric amounts of waste. Future research should focus on developing greener and more sustainable methods for the synthesis of N-(4-methoxy-2-nitrophenyl)prop-2-enamide.

Enzyme-Catalyzed Synthesis: Biocatalysis offers a highly selective and environmentally friendly approach to amide bond formation. The use of enzymes, such as lipases, could enable the direct amidation of acrylic acid with 4-methoxy-2-nitroaniline (B140478) under mild conditions, minimizing the use of hazardous reagents and solvents.

Photocatalytic Methods: Recent advancements in photocatalysis have shown promise for the synthesis of acrylamides. A potential research avenue is the use of photocatalysts to facilitate the coupling of 4-methoxy-2-nitroaniline with a suitable acrylic acid derivative. acs.orgacs.orgrsc.org This approach could offer high efficiency and selectivity under ambient temperature and pressure.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability. The synthesis of 4-methoxy-2-nitroaniline, a key precursor, has been successfully demonstrated using a continuous flow process. google.com Future work could extend this methodology to the subsequent acylation step to produce this compound in a continuous and automated fashion.

A comparative overview of potential sustainable synthetic methods is presented in Table 1.

| Method | Potential Advantages | Key Research Focus |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes, optimization of reaction parameters (pH, temperature, solvent). |

| Photocatalytic Synthesis | Use of light as a renewable energy source, high atom economy. | Development of efficient and recyclable photocatalysts, investigation of reaction mechanisms. acs.orgacs.orgrsc.org |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. | Reactor design, optimization of flow parameters (residence time, temperature, stoichiometry). google.com |

Advanced Spectroscopic and Structural Characterization Techniques for the Chemical Compound

A thorough understanding of the structural and electronic properties of this compound is crucial for its future development. While standard techniques like 1H and 13C NMR are fundamental, advanced methods can provide deeper insights.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for the unambiguous assignment of all proton and carbon signals, especially to confirm the regiochemistry of the substituents on the phenyl ring. Dynamic NMR studies could also be employed to investigate the rotational barriers around the amide bond.

Solid-State NMR and X-ray Crystallography: Solid-state NMR can provide information about the structure and dynamics of the compound in the solid phase. Single-crystal X-ray diffraction would yield precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, X-ray crystallography has revealed a non-planar structure with significant torsion angles between the phenyl ring and its substituents. nih.gov Similar studies on this compound would be highly informative.

Vibrational Spectroscopy: While standard IR spectroscopy is useful, advanced techniques like Raman spectroscopy could provide complementary information about the vibrational modes of the molecule, particularly the nitro and acrylamide (B121943) functionalities. Surface-enhanced Raman spectroscopy (SERS) could be explored for ultra-sensitive detection. nih.govspectroscopyonline.com

The expected and potential advanced characterization data are summarized in Table 2.

| Technique | Information Gained | Potential Research Focus |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals, confirmation of connectivity. | Detailed structural elucidation in various solvents. |

| X-ray Crystallography | Precise bond lengths, bond angles, torsion angles, and intermolecular interactions. | Determination of the solid-state conformation and packing. nih.govnih.govresearchgate.net |

| Raman Spectroscopy | Complementary vibrational data to IR, fingerprinting of functional groups. | Investigation of molecular structure and potential for SERS applications. nih.govspectroscopyonline.com |

| Mass Spectrometry | Molecular weight determination and fragmentation patterns. | Elucidation of fragmentation pathways for structural confirmation. |

In-Depth Computational Studies on Reactivity and Interactions of this compound

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, in-depth computational studies can guide synthetic efforts and predict potential applications.